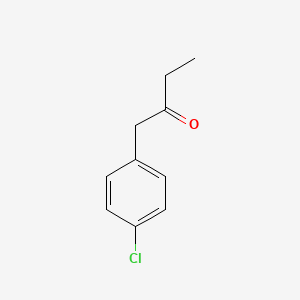

1-(4-Chlorophenyl)butan-2-one

Description

Contextualization within Organic Chemistry and Ketone Chemistry

From a structural standpoint, 4-(4-Chlorophenyl)butan-2-one (B57468) is classified as an aryl ketone. smolecule.com Its molecular framework consists of a four-carbon chain with a carbonyl group (C=O) at the second position (butan-2-one) and a phenyl ring attached to the fourth carbon. The phenyl ring is substituted at its para-position with a chlorine atom. nih.gov The IUPAC name for this compound is 4-(4-chlorophenyl)butan-2-one, and it has the chemical formula C₁₀H₁₁ClO. nih.gov

The chemistry of this compound is dictated by its key functional groups: the ketone and the chlorophenyl moiety.

The Ketone Group: The carbonyl group is a site of high reactivity. It can undergo nucleophilic addition reactions, and the adjacent alpha-protons (on carbons 1 and 3) exhibit enhanced acidity, making them susceptible to deprotonation by a base. This allows the molecule to participate in a variety of classical ketone reactions, such as aldol (B89426) condensations.

The combination of these features in a single molecule provides a platform for diverse chemical transformations, making it a subject of interest in synthetic organic chemistry.

Table 1: Chemical Properties of 4-(4-Chlorophenyl)butan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO | nih.gov |

| Molecular Weight | 182.65 g/mol | nih.govchemicalbook.com |

| CAS Registry Number | 3506-75-0 | nih.gov |

| IUPAC Name | 4-(4-chlorophenyl)butan-2-one | nih.gov |

| Synonyms | 4-(4-chlorophenyl)-2-butanone | nih.gov |

Significance as a Synthetic Precursor and Intermediate

The primary significance of 4-(4-chlorophenyl)butan-2-one in academic research lies in its role as a versatile synthetic precursor. Its structure allows for modifications at multiple sites, enabling the synthesis of a wide range of more complex target molecules.

One common synthetic route for preparing 4-(4-chlorophenyl)butan-2-one itself is through the reductive arylation of an electron-deficient olefin. orgsyn.org For example, the reaction of 4-chlorobenzenediazonium chloride with 3-buten-2-one in the presence of titanium(III) chloride yields the target ketone. smolecule.comorgsyn.org

Once synthesized, it serves as a key intermediate. For instance, it can be halogenated to introduce a leaving group, further enhancing its synthetic utility. The chlorination of 4-(4-chlorophenyl)butan-2-one can yield 1-chloro-4-(4-chlorophenyl)-2-butanone. prepchem.com This chlorinated derivative is a crucial precursor for synthesizing antifungal agents. It reacts with imidazole (B134444) in dimethylformamide to produce 1-[4-(4-chlorophenyl)butan-2-on-1-yl]imidazole, a compound investigated for its biological activity. prepchem.com

Furthermore, the ketone functionality allows for reactions such as aldol additions. Research has shown that 4-(4-chlorophenyl)butan-2-one can be deprotonated and reacted with aldehydes, like 4-chlorobenzaldehyde (B46862), to form aldol products such as (S)-4-hydroxy-4-(4-chlorophenyl)butan-2-one. rsc.org These reactions are fundamental in carbon-carbon bond formation, a cornerstone of organic synthesis. The molecule has also been used as a precursor in the synthesis of thiazole (B1198619) derivatives, which are investigated as potential antibacterial and antifungal candidates. mdpi.com

The use of this compound as an intermediate extends to the creation of complex structures for various research applications, including the development of potential inhibitors for enzymes like cytosolic phospholipase A2. researchgate.net

Table 2: Examples of Compounds Synthesized from 1-(4-Chlorophenyl)butan-2-one

| Precursor | Reactant(s) | Synthesized Product | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Chlorinating agent | 1-Chloro-4-(4-chlorophenyl)-2-butanone | prepchem.com |

| 1-Chloro-4-(4-chlorophenyl)-2-butanone | Imidazole | 1-[4-(4-Chlorophenyl)butan-2-on-1-yl]imidazole | prepchem.com |

| 4-(4-Chlorophenyl)butan-2-one | 4-Chlorobenzaldehyde | (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRNHGCBMVDSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-07-6 | |

| Record name | 1-(4-chlorophenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 1 4 Chlorophenyl Butan 2 One

Reactions at the Carbonyl Group

The carbonyl group is a primary site of reactivity in 1-(4-Chlorophenyl)butan-2-one, readily undergoing reduction and oxidation reactions.

Reduction Reactions

The ketone functional group in 1-(4-Chlorophenyl)butan-2-one can be reduced to a secondary alcohol, 1-(4-chlorophenyl)butan-2-ol. This transformation is typically achieved using various reducing agents. Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comsmolecule.com The reaction with NaBH₄ is generally performed in an anhydrous solvent. evitachem.com The resulting alcohol, 1-(4-chlorophenyl)butan-2-ol, has been identified as a metabolite of the parent ketone. evitachem.com

A study on the ruthenium-catalyzed cross-coupling of secondary alcohols demonstrated that 1-(4-chlorophenyl)ethanol (B1581629) could be reacted with cyclohexanol (B46403) to produce the corresponding cross-coupled product. thieme-connect.de This highlights a potential pathway for further transformations of the reduced alcohol.

Oxidation Reactions

Oxidation of 1-(4-Chlorophenyl)butan-2-one can lead to the formation of carboxylic acids or other oxidized derivatives. smolecule.comevitachem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for this purpose. evitachem.comsmolecule.com The specific products formed depend on the reaction conditions and the oxidizing agent used. For instance, oxidation can yield 4-(4-chlorophenyl)butanoic acid. smolecule.com

Reactions Involving the Alkyl Chain

The alkyl chain of 1-(4-Chlorophenyl)butan-2-one can participate in various reactions, including aldol (B89426) condensation and halogenation. The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) allows for the formation of enolates, which are key intermediates in many reactions.

Research has shown that related ketones can undergo α-hydroxylation. For example, 1-(thiophen-2-yl)butan-1-one (B1664058) and its derivatives have been successfully α-hydroxylated using molecular iodine and a peroxide. rsc.org While not directly demonstrated on 1-(4-chlorophenyl)butan-2-one, this suggests a potential reaction pathway for the alkyl chain.

Furthermore, the synthesis of related compounds, such as 3,4-dibromo-4-(4-chlorophenyl)-2-butanone, involves the bromination of an α,β-unsaturated ketone precursor. This indicates that the butanone chain can be functionalized with halogens.

Reactions of the Chlorophenyl Moiety, including Substitution

The chlorophenyl group of 1-(4-Chlorophenyl)butan-2-one can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by another group. evitachem.com These reactions typically require specific conditions to proceed due to the relative stability of the aryl chloride. Nucleophiles such as hydroxide (B78521) ions or amines can displace the chlorine atom. evitachem.com

The synthesis of related compounds often involves reactions starting with substituted chlorobenzenes. For instance, the Friedel-Crafts acylation of chlorobenzene (B131634) with an appropriate acyl chloride is a common method for introducing the butanone chain. smolecule.com This highlights the reactivity of the aromatic ring in electrophilic substitution reactions.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of 1-(4-Chlorophenyl)butan-2-one and related compounds is a crucial strategy for both analytical detection and the synthesis of new molecules. For analytical purposes, derivatization is often employed to enhance the volatility or detectability of the compound for techniques like gas chromatography (GC). epa.govresearchgate.net For example, aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which are more readily analyzed by HPLC-UV or LC-MS. researchgate.net

From a synthetic standpoint, derivatization allows for the creation of a diverse range of molecules with potentially useful properties. The reduction of the carbonyl group to an alcohol, as mentioned earlier, is a form of derivatization. evitachem.com This alcohol can then be further reacted, for instance, by forming ethers or esters.

Another example is the synthesis of imidazole-containing derivatives. Compounds like 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol are synthesized from precursors related to 1-(4-chlorophenyl)butan-2-one, showcasing how the butanone structure can be a scaffold for creating more complex molecules with potential biological activities. ontosight.ai

Mechanistic Investigations of Reactions Involving the Compound

The mechanisms of reactions involving 1-(4-Chlorophenyl)butan-2-one and its analogs are of significant interest to understand and optimize chemical transformations. For instance, the reductive arylation of electron-deficient olefins to synthesize 4-(4-chlorophenyl)butan-2-one (B57468) involves the homolytic cleavage of a diazonium salt induced by a titanium(III) salt to generate an aryl radical. orgsyn.org

Mechanistic studies on the base-promoted elimination reactions of related compounds, such as 4-fluoro-4-(4'-nitrophenyl)butan-2-one, have utilized deuterium (B1214612) and fluorine isotope effects to support an E1cB mechanism. evitachem.com

In the context of transfer hydrogenation reactions, mechanistic studies on related iron carbonyl compounds have suggested that hydrogen transfer is the turnover-limiting step. acs.org Kinetic and deuterium-labeling experiments are crucial tools in elucidating these reaction pathways. thieme-connect.deacs.org

Applications of 1 4 Chlorophenyl Butan 2 One in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

1-(4-Chlorophenyl)butan-2-one serves as a fundamental building block in the construction of more intricate organic structures. evitachem.com Its utility stems from the reactivity of the ketone functional group and the potential for substitution reactions on the aromatic ring. Organic chemists utilize this compound as a starting material to introduce the 4-chlorophenylbutyl moiety into larger molecular frameworks. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the presence of a halogenated aromatic ring can enhance biological activity. evitachem.comsmolecule.com

The synthesis of related 4-aryl-2-butanone derivatives has been a subject of significant research, with various methods developed for their preparation, including Mizoroki–Heck, Wittig, or aldol (B89426) strategies followed by hydrogenation. researchgate.net These strategies underscore the importance of the butanone scaffold in creating a diverse array of complex molecules. One common synthetic route to the isomeric 4-(4-chlorophenyl)butan-2-one (B57468) involves the reductive arylation of electron-deficient olefins, a method that highlights the versatility of forming carbon-carbon bonds to create such building blocks. orgsyn.org

Table 1: Synthetic Approaches to Aryl-Butanones

| Method | Description | Key Features |

|---|---|---|

| Reductive Arylation | Reaction of a diazonium salt with an α,β-unsaturated ketone in the presence of a reducing agent like titanium(III) chloride. orgsyn.org | Forms a C-C bond between the aryl group and the butanone chain. |

| Mizoroki-Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. researchgate.net | A powerful method for C-C bond formation. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, which can be subsequently reduced. researchgate.net | Creates a C=C double bond that can be selectively hydrogenated. |

Intermediate in the Synthesis of Azolyl-Ketones and Azolyl-Alcohols

A significant application of 1-(4-chlorophenyl)butan-2-one and its derivatives is as an intermediate in the synthesis of azolyl-ketones and their corresponding reduction products, azolyl-alcohols. These classes of compounds are of great interest due to their wide range of biological activities, particularly as antifungal agents. google.commdpi.com The mechanism of action for many azole antifungals involves the inhibition of enzymes crucial for fungal cell membrane synthesis. mdpi.com

For instance, a structurally related compound, 1-chloro-4-(4-chlorophenyl)-2-butanone, can be reacted with imidazole (B134444) in dimethylformamide to produce 1-[4-(4-chlorophenyl)butan-2-on-1-yl]imidazole, an azolyl-ketone. prepchem.com This reaction demonstrates a straightforward pathway to introduce the azole moiety, a key pharmacophore in many antifungal drugs. The resulting azolyl-ketone can then be stereoselectively reduced to the corresponding azolyl-alcohol, often leading to enhanced biological potency.

The synthesis of numerous azolylcarbonyl and carbinol derivatives has been explored for their fungicidal properties. google.comgoogle.com The general synthetic strategy often involves the reaction of a halogenated ketone with an azole, such as 1,2,4-triazole (B32235) or imidazole, in the presence of a base. google.com This highlights the role of compounds like 1-(4-chlorophenyl)butan-2-one as precursors to these medicinally important molecules.

Table 2: Example Synthesis of an Azolyl-Ketone

| Reactants | Reagents/Solvents | Product | Reference |

|---|

Precursor to Other Functionalized Ketone and Butanone Derivatives

The chemical structure of 1-(4-chlorophenyl)butan-2-one allows for a variety of transformations, making it a valuable precursor to other functionalized ketone and butanone derivatives. The reactivity of the ketone group and the potential for modification of the alkyl chain or aromatic ring open up numerous synthetic possibilities.

The carbonyl group can undergo reduction using agents like sodium borohydride (B1222165) to form the corresponding secondary alcohol, 4-(4-chlorophenyl)butan-2-ol. evitachem.com Conversely, oxidation can lead to the formation of carboxylic acids. evitachem.com The butanone backbone can also be a site for further functionalization. For example, related butanones have been fluorinated to produce compounds like 4-(4-chloro-phenyl)-1-fluoro-butan-2-one.

Furthermore, the ketone can be used in condensation reactions, such as the aldol condensation, to create larger, more complex α,β-unsaturated ketone derivatives. acs.orgnih.gov These reactions typically involve treating the ketone with an aromatic aldehyde in the presence of a base. The resulting products are themselves valuable intermediates in various synthetic pathways. The versatility of 1-(4-chlorophenyl)butan-2-one as a precursor is crucial for generating a library of derivatives for applications in medicinal chemistry, material science, and agrochemistry. evitachem.comsmolecule.com

Table 3: Functionalization Reactions of the Butanone Scaffold

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Oxidation | Potassium Permanganate (B83412) | Carboxylic Acid |

| Halogenation | Sulfuryl Chloride | Halogenated Ketone |

Spectroscopic and Structural Elucidation Studies of 1 4 Chlorophenyl Butan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-Chlorophenyl)butan-2-one and its derivatives, ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of (E)-4-(4-chlorophenyl)but-3-en-2-one, a derivative of the target compound, specific signals corresponding to different protons are observed. The aromatic protons on the chlorophenyl group typically appear as multiplets in the range of δ 7.33-7.49 ppm. The vinyl protons show distinct splitting patterns, with the proton adjacent to the carbonyl group (CHCO) appearing as a doublet at approximately δ 6.68 ppm and the proton on the other side of the double bond (ArCH=CH) also presenting as a doublet around δ 7.47 ppm. A sharp singlet for the methyl protons (ArCH₃) is found at about δ 2.37 ppm. rsc.org

The ¹³C NMR spectrum of (E)-4-(4-chlorophenyl)but-3-en-2-one reveals the carbonyl carbon at a characteristic downfield shift of δ 198.2 ppm. The carbon atoms of the phenyl ring resonate between δ 129.4 and δ 136.5 ppm, while the carbons of the double bond are found at δ 127.6 and δ 142.0 ppm. The methyl carbon gives a signal at approximately δ 27.8 ppm. rsc.org

For a related fluorinated derivative, 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one, the ¹H NMR spectrum shows two doublets for the aromatic protons at δ 7.92 and δ 7.47 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the trifluoromethyl group appear as a triplet at δ 3.23 ppm and a multiplet at δ 2.55-2.64 ppm, respectively. rsc.org The ¹³C NMR spectrum for this compound shows the carbonyl carbon at δ 195.1 ppm, and the trifluoromethyl carbon as a quartet at δ 127.1 ppm due to coupling with the fluorine atoms. rsc.org

Detailed NMR data for various derivatives provide a clear picture of their electronic and structural nuances.

Table 1: ¹H NMR Data for 1-(4-Chlorophenyl)butan-2-one Derivatives

| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |

| (E)-4-(4-chlorophenyl)but-3-en-2-one | 7.33-7.49 (m, 5H) | 6.68 (d, 1H, CHCO), 2.37 (s, 3H, ArCH₃) rsc.org |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one | 7.92 (d, 2H), 7.47 (d, 2H) | 3.23 (t, 2H), 2.55-2.64 (m, 2H) rsc.org |

| (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one | 7.32 (d, 2H), 7.29 (d, 2H) | 5.13 (dd, 1H), 3.40 (br s, 1H), 2.80-2.88 (m, 2H), 2.20 (s, 3H) rsc.org |

Table 2: ¹³C NMR Data for 1-(4-Chlorophenyl)butan-2-one Derivatives

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

| (E)-4-(4-chlorophenyl)but-3-en-2-one rsc.org | 198.2 | 129.4, 129.5, 133.0, 136.5 | 27.8, 127.6, 142.0 |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one rsc.org | 195.1 | 129.1, 129.4, 134.5, 140.2 | 28.31 (q), 31.22 (d), 127.1 (q) |

Infrared (IR) and Raman Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides functional group information and insights into the molecular structure.

The IR spectrum of 1-(4-chlorophenyl)-4,4,4-trifluorobutan-1-one exhibits a strong absorption band for the carbonyl group (C=O) at 1686 cm⁻¹. Other significant bands are observed for C-C stretching in the aromatic ring around 1593 cm⁻¹, and various C-H and C-F stretching and bending vibrations. rsc.org For 4-Chloro-1-(4-chlorophenyl)-4,4-difluorobutan-1-one, the carbonyl stretch is located at 1692 cm⁻¹. rsc.org These characteristic frequencies are crucial for identifying the presence of the ketone functional group and modifications to the butanone chain.

Raman spectroscopy offers complementary information. While specific Raman data for 1-(4-chlorophenyl)butan-2-one is not extensively detailed in the provided context, the technique is valuable for studying polymorphic forms of related pharmaceutical compounds, revealing differences in the C-H stretching region (~3000 cm⁻¹) and the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.comspectroscopyonline.com

Table 3: Key IR Absorption Frequencies for 1-(4-Chlorophenyl)butan-2-one Derivatives

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one rsc.org | 1686 | 1593 | 1489, 1403, 1144 (C-F) |

| 4-Chloro-1-(4-chlorophenyl)-4,4-difluorobutan-1-one rsc.org | 1692 | 1591 | 1489, 1401, 1094 (C-F) |

Mass Spectrometry (MS) Characterization (e.g., GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like ketones.

The electron ionization (EI) mass spectrum of 1-(4-chlorophenyl)butan-2-one and its derivatives typically shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight. rsc.org For instance, the high-resolution mass spectrometry (HRMS) of (E)-4-(4-chlorophenyl)but-3-en-2-one shows a [M+H]⁺ ion at m/z 181.0415, which is consistent with its chemical formula C₁₀H₉ClO. rsc.org

The fragmentation patterns observed in the mass spectra provide structural information. For example, in the mass spectrum of 1-(4-chlorophenyl)-4,4,4-trifluorobutan-1-one, prominent fragments are observed at m/z 139 (the chlorobenzoyl cation) and 111 (the chlorophenyl cation), which are characteristic of this class of compounds. rsc.org

Table 4: Mass Spectrometry Data for 1-(4-Chlorophenyl)butan-2-one and Its Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| (E)-4-(4-chlorophenyl)but-3-en-2-one | 181.0415 ([M+H]⁺) rsc.org | Not specified |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one | 236.0216 (M⁺) rsc.org | 139, 141, 111, 75 rsc.org |

| 4-Chloro-1-(4-chlorophenyl)-4,4-difluorobutan-1-one | 252.0 (M⁺) rsc.org | Not specified |

| 1-(4-chlorophenyl)-3-phenylpropan-1-one | 246 (M⁺) rsc.org | 228, 209, 141, 113, 105, 91, 77, 51 rsc.org |

X-ray Diffraction and Crystallographic Studies

X-ray diffraction on single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

While a specific crystallographic study for 1-(4-chlorophenyl)butan-2-one is not available in the provided search results, studies on its derivatives offer valuable insights. For example, the crystal structure of (S)-butan-2-yl N-(4-chlorophenyl)thiocarbamate, a related chiral compound, has been determined to crystallize in the monoclinic space group P2₁. nih.goviucr.org Such studies confirm the absolute configuration of chiral centers and reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.goviucr.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental X-ray diffraction to refine and understand the electronic structure of these molecules. mdpi.comnih.gov

Theoretical and Computational Investigations of 1 4 Chlorophenyl Butan 2 One

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. The selection of a functional and a basis set is a critical aspect of DFT calculations, as it directly influences the accuracy of the results. uomustansiriyah.edu.iq

For organic molecules like 1-(4-Chlorophenyl)butan-2-one, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields a good balance between accuracy and computational cost. researchgate.net It has demonstrated high accuracy in predicting molecular structures and electronic properties. researchgate.net

The choice of a basis set, which is a set of mathematical functions used to construct the molecular orbitals, is equally important. uomustansiriyah.edu.iq A minimal basis set, such as STO-3G, uses a single function for each atomic orbital and is suitable for qualitative results or very large molecules. uomustansiriyah.edu.iq For more quantitative and accurate descriptions, split-valence basis sets are commonly employed. uomustansiriyah.edu.iq These use multiple functions for the valence orbitals, allowing for more flexibility in describing the electron distribution.

A commonly used and effective basis set for a molecule of this nature is the 6-311G(d,p) basis set. researchgate.netacs.org This is a triple-split valence basis set that provides a more accurate description of the valence electrons. The addition of polarization functions, denoted by (d,p), allows for the description of non-spherical electron densities, which is crucial for accurately modeling bonding and intermolecular interactions. researchgate.net For instance, the 'd' functions on heavy atoms and 'p' functions on hydrogen atoms account for the polarization of electron clouds. In some cases, diffuse functions (e.g., denoted by a '+' or '++') are added to the basis set to better describe anions or long-range interactions, though their necessity depends on the specific properties being investigated. stackexchange.com The selection of a basis set is often a compromise between desired accuracy and computational feasibility. uomustansiriyah.edu.iq For routine geometry optimizations and electronic property calculations of 1-(4-Chlorophenyl)butan-2-one, the B3LYP functional combined with the 6-311G(d,p) basis set represents a standard and reliable level of theory. researchgate.netacs.org

Table 1: Common Basis Sets in DFT Calculations

| Basis Set Type | Description | Typical Application |

| Minimal (e.g., STO-3G) | A single basis function for each atomic orbital. uomustansiriyah.edu.iq | Qualitative results, very large molecules. uomustansiriyah.edu.iq |

| Split-Valence (e.g., 6-31G) | Multiple basis functions for valence orbitals, one for core orbitals. uomustansiriyah.edu.iq | Good balance of accuracy and cost for many systems. |

| Triple-Split Valence (e.g., 6-311G) | Three sets of basis functions for valence orbitals. researchgate.net | Higher accuracy than double-split valence. researchgate.net |

| Polarization Functions (e.g., (d,p)) | Adds functions with higher angular momentum to allow for non-spherical electron distribution. researchgate.net | Important for describing chemical bonds accurately. researchgate.net |

| Diffuse Functions (e.g., + or ++) | Adds functions with small exponents to describe diffuse electron density. stackexchange.com | Important for anions and non-covalent interactions. stackexchange.com |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transition. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

For 1-(4-Chlorophenyl)butan-2-one, the HOMO is expected to be localized primarily on the 4-chlorophenyl ring, which is the most electron-rich part of the molecule due to the lone pairs on the chlorine atom and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be centered on the carbonyl group (C=O) of the butan-2-one moiety, as this group is electron-withdrawing.

The HOMO-LUMO energy gap can be calculated using DFT at a specified level of theory, such as B3LYP/6-311G(d,p). mdpi.comdergipark.org.tr The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbitals and Their Significance

| Molecular Orbital | Description | Chemical Significance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. mdpi.com | Represents the ability to donate an electron; related to the ionization potential. mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. mdpi.com | Represents the ability to accept an electron; related to the electron affinity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. mdpi.com | Indicates chemical reactivity, kinetic stability, and the lowest electronic transition energy. mdpi.com |

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and crystal packing of molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in the crystalline state. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts at the van der Waals separation in white, and longer contacts in blue. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For 1-(4-Chlorophenyl)butan-2-one, the key intermolecular contacts are expected to involve the chlorine atom, the carbonyl group, and the phenyl ring. The presence of the chlorine atom allows for halogen bonding (C-Cl···O or C-Cl···π), which is a significant and directional non-covalent interaction. mdpi.comresearchgate.net Other important interactions would include C-H···O hydrogen bonds, C-H···π interactions, and π···π stacking interactions between the phenyl rings. unec-jeas.comnih.gov

Reduced Density Gradient (RDG) analysis is another computational tool used to identify and visualize non-covalent interactions in real space. researchgate.net It is based on the electron density and its derivatives. The RDG vs. sign(λ₂)ρ plot reveals regions of strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions. This analysis can complement Hirshfeld surface analysis by providing a more detailed picture of the non-covalent interactions within the molecule and between molecules. researchgate.net

Table 3: Common Non-Covalent Interactions and Their Characteristics

| Interaction Type | Description | Expected Role in 1-(4-Chlorophenyl)butan-2-one |

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom. mdpi.comresearchgate.net | The chlorine atom can act as a halogen bond donor, interacting with the carbonyl oxygen or the π-system of a neighboring molecule. |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | C-H···O hydrogen bonds involving the carbonyl oxygen are likely to be present. |

| π···π Stacking | An attractive interaction between the π-systems of aromatic rings. | The 4-chlorophenyl rings can engage in π···π stacking, contributing to crystal stability. |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. nih.gov | The C-H bonds of the butyl chain and the phenyl ring can interact with the π-system of a neighboring phenyl ring. nih.gov |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. researchgate.net | Present throughout the molecule and contribute to the overall packing. |

Conformational Analysis and Geometrical Parameter Optimization

Conformational analysis aims to identify the stable conformers (energy minima) and the transition states connecting them on the potential energy surface. This can be achieved by systematically rotating the dihedral angles and performing geometry optimizations at each step using a suitable level of theory, such as B3LYP/6-311G(d,p). acs.orgresearchgate.net For the butan-2-one chain, different staggered and eclipsed conformations are possible. researchgate.net The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions.

Once the stable conformers are identified, their geometrical parameters (bond lengths, bond angles, and dihedral angles) can be precisely calculated through geometry optimization. nih.gov In this process, the energy of the molecule is minimized with respect to its atomic coordinates. The optimized geometry corresponds to a stationary point on the potential energy surface. Comparing these calculated parameters with experimental data, if available from techniques like X-ray crystallography, can validate the chosen level of theory. nih.gov For 1-(4-Chlorophenyl)butan-2-one, key geometrical parameters of interest include the C-Cl bond length, the C=O bond length, and the dihedral angle between the phenyl ring and the carbonyl group.

Table 4: Key Geometrical Parameters for Optimization

| Parameter | Description | Expected Influence on Conformation |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Deviations from standard values can indicate electronic effects or strain. |

| Bond Angles | The angle formed between three connected atoms. | Steric hindrance can cause deviations from ideal bond angles. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Determines the overall 3D shape and conformation of the molecule. |

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)butan-2-one, and how are these products characterized?

The compound is commonly synthesized via Friedel-Crafts acylation or Claisen condensation, utilizing 4-chlorobenzoyl chloride or related precursors. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, infrared (IR) spectroscopy to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity. These methods ensure precise structural elucidation and quality control .

Q. What analytical techniques are critical for assessing the purity of 1-(4-Chlorophenyl)butan-2-one?

High-performance liquid chromatography (HPLC) with UV detection is used to evaluate purity, with retention time comparisons against standards. Impurity profiling may involve gas chromatography-mass spectrometry (GC-MS) for volatile byproducts. For example, related chlorophenyl ketones exhibit distinct retention times (e.g., 0.50 relative retention for (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one) .

Q. What safety protocols are recommended for handling 1-(4-Chlorophenyl)butan-2-one in laboratory settings?

The compound is classified under acute toxicity (Oral Category 4) and skin sensitization (Category 1). Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize exposure. Storage should adhere to room-temperature conditions in airtight containers, with spill management using inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic and thermodynamic properties of 1-(4-Chlorophenyl)butan-2-one?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electronic properties. DFT calculations can predict molecular orbital distributions, dipole moments, and reaction thermodynamics (e.g., atomization energies with <3 kcal/mol deviation from experimental data). These models aid in understanding charge transfer interactions and reactivity patterns .

Q. What strategies resolve contradictions in reported biological activities of 1-(4-Chlorophenyl)butan-2-one derivatives?

Discrepancies in biological data (e.g., anticonvulsant vs. anti-inflammatory efficacy) require systematic dose-response studies, isoform-specific enzyme assays (e.g., trypanothione reductase inhibition), and in vivo pharmacokinetic profiling. Structural analogs like 4-(2-(4-Chlorophenyl)tetrahydroisoquinolinyl)butan-2-one show activity variations dependent on substituent positioning, necessitating molecular docking simulations to validate target binding .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing chlorine atom enhances the electrophilicity of the ketone group, facilitating nucleophilic attacks (e.g., Grignard additions). Kinetic studies under varying solvents (e.g., THF vs. DCM) and temperatures can quantify rate constants, while IR spectroscopy monitors carbonyl group depletion (C=O peak attenuation) .

Q. What role does 1-(4-Chlorophenyl)butan-2-one play in synthesizing pharmacologically active dihydropyridines?

The ketone serves as a precursor in Hantzsch dihydropyridine synthesis, forming calcium channel blockers (e.g., nifedipine analogs). Key steps include condensation with β-keto esters and ammonium acetate, followed by cyclization. Reaction optimization via microwave-assisted methods can improve yield and regioselectivity .

Methodological Considerations

Q. How are computational and experimental data integrated to optimize synthetic pathways?

Quantum mechanical calculations (e.g., transition state modeling with Gaussian software) identify energetically favorable reaction pathways. Experimental validation via in situ FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments to catalyst loading or solvent polarity .

Q. What advanced spectroscopic techniques elucidate non-covalent interactions of 1-(4-Chlorophenyl)butan-2-one with biomolecules?

Nuclear Overhauser effect spectroscopy (NOESY) and saturation transfer difference (STD) NMR detect weak interactions (e.g., hydrophobic binding to enzymes). Surface plasmon resonance (SPR) quantifies binding affinities (KD values), while X-ray crystallography resolves atomic-level ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.